molecular formula C13H8ClN3O3 B12217854 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B12217854
M. Wt: 289.67 g/mol
InChI Key: YFAZGKCIHTWLAZ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation. The alkyne precursor can be synthesized through various methods, including Sonogashira coupling.

    Cycloaddition Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst to form the triazole ring.

    Functionalization: The resulting triazole compound is further functionalized to introduce the furan and chlorophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives of the chlorophenyl group.

Scientific Research Applications

1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can form strong interactions with metal ions, which can be exploited in catalysis or as a ligand in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the furan ring, which may affect its chemical properties and applications.

    5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the chlorophenyl group, which may influence its biological activity.

    1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which may alter its solubility and reactivity.

Uniqueness

1-(4-chlorophenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the triazole ring, furan ring, and chlorophenyl group, which confer distinct chemical and biological properties. This combination allows for diverse applications in various fields of research.

Properties

Molecular Formula

C13H8ClN3O3

Molecular Weight

289.67 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-(furan-2-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C13H8ClN3O3/c14-8-3-5-9(6-4-8)17-12(10-2-1-7-20-10)11(13(18)19)15-16-17/h1-7H,(H,18,19)

InChI Key

YFAZGKCIHTWLAZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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